![molecular formula C13H17BrO B2979547 5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene CAS No. 1225897-51-7](/img/structure/B2979547.png)

5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

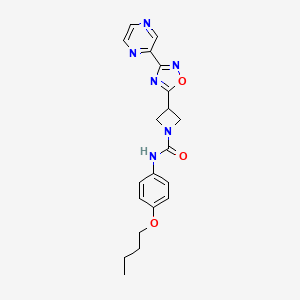

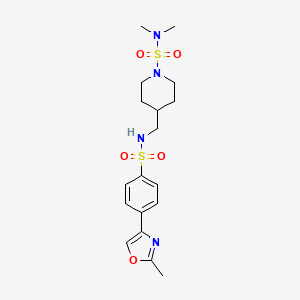

The compound “5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene” is likely an organic compound containing a bromine atom and a tetrahydronaphthalene group . It’s likely to be used in chemical synthesis.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through free-radical additions to the corresponding alkenes . A laboratory synthesis could involve treating propanol with a mixture of hydrobromic and sulfuric acids .Molecular Structure Analysis

The molecular structure of this compound would likely include a bromopropane group attached to a tetrahydronaphthalene ring via an oxygen atom .Aplicaciones Científicas De Investigación

Photoreaction and Radical Cyclization

Photoreaction studies involving halomethyl substituted benzocyclic ketones, such as ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, demonstrate radical cyclization and ring expansion reactions promoted through photoinduced electron transfer processes. These reactions afford ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate or corresponding ring expansion products, illustrating the potential of halomethyl substituted compounds in synthesizing complex cyclic structures via photoreaction (Hasegawa, 1997).

Regioselectivity in Bromination

Research on the regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene has been substantiated through quantum chemical studies and confirmed experimentally. The findings indicate a selective aromatic bromination at the methylene position, establishing conditions for bromination at specific positions of the benzannelated ring. This work provides insights into the selective functionalization of tetrahydronaphthalenes, offering pathways for the synthesis of novel compounds with potential stabilizing agents for cholera sera storage (Pankratov et al., 2004).

Hydrogen, Stacking, and Halogen Bonding Analysis

A study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide demonstrates the significance of hydrogen, stacking, and halogen bonding in stabilizing crystal packing. This analysis provides a comprehensive understanding of noncovalent interactions, contributing to the design of compounds with enhanced stability and desirable properties for various applications (Gouda et al., 2022).

Palladium(0) Coupling and Electrocyclic Ring Closure

The synthesis of chrysenes and other a-fused phenanthrenes through palladium(0) coupling followed by electrocyclic ring closure from 2-bromo-1-vinyl-3,4-dihydronaphthalene showcases the utility of this compound in constructing polycyclic hydrocarbons. This methodology highlights the potential of bromo-substituted tetrahydronaphthalenes in the synthesis of complex aromatic compounds (Gilchrist & Summersell, 1988).

Novel Retinoid X Receptor-Selective Retinoids

In the context of drug discovery, the tetrahydronaphthalene core has been utilized in the synthesis of novel retinoid X receptor-selective retinoids. These compounds, identified as potent RXR agonists, demonstrate the relevance of tetrahydronaphthalene derivatives in medicinal chemistry, particularly for the treatment of non-insulin-dependent diabetes mellitus (NIDDM) (Faul et al., 2001).

Propiedades

IUPAC Name |

5-(1-bromopropan-2-yloxy)-1,2,3,4-tetrahydronaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c1-10(9-14)15-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8,10H,2-3,5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGPXKVNHSXQRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)OC1=CC=CC2=C1CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-1-benzyl-5-[ethyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2979464.png)

![ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2979473.png)

![2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2979475.png)

![1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B2979480.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2979482.png)

![6-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2979483.png)

![N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide](/img/structure/B2979487.png)